molecular formula C19H22FN3O4S B2976338 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 1251631-10-3

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2976338
CAS No.: 1251631-10-3
M. Wt: 407.46
InChI Key: JHAQJPCFNFXUDG-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the azepane-1-sulfonyl group: This step involves sulfonylation of the azepane ring, which can be carried out using sulfonyl chlorides under basic conditions.

    Attachment of the 3-fluorophenyl group: This is typically done via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Could be used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.

    2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of the azepane-1-sulfonyl group and the 3-fluorophenyl group in 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c20-15-6-5-7-16(12-15)21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQJPCFNFXUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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